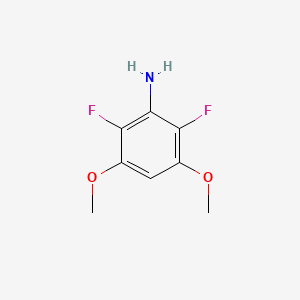

2,6-Difluoro-3,5-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXITUVUFUOAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)N)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437467 | |

| Record name | 2,6-DIFLUORO-3,5-DIMETHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-54-2 | |

| Record name | 2,6-Difluoro-3,5-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651734-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DIFLUORO-3,5-DIMETHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3,5-dimethoxyaniline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,6-Difluoro-3,5-dimethoxyaniline. This fluorinated aromatic amine serves as a crucial building block in medicinal chemistry and materials science, particularly in the development of targeted therapeutics.

Molecular Structure and Properties

This compound is an aromatic amine characterized by a benzene ring symmetrically substituted with two fluorine atoms, two methoxy groups, and one amino group.[1] This specific arrangement of electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.[1]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 651734-54-2 | [1] |

| Molecular Formula | C₈H₉F₂NO₂ | [1] |

| Molecular Weight | 189.16 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC1=CC(=C(C(=C1F)N)F)OC | |

| Melting Point | Approx. 59.97 °C | [1] |

| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg (calculated) | [2] |

| Appearance | Solid | [1] |

Spectroscopic Data

| Spectroscopy | Predicted/Analogous Data |

| ¹H NMR | Aromatic H: ~6.5-7.0 ppm (triplet); Methoxy H: ~3.8-4.0 ppm (singlet); Amino H: ~3.5-5.0 ppm (broad singlet) |

| ¹³C NMR | Carbons attached to fluorine will show characteristic splitting (C-F coupling). Aromatic carbons will appear in the 110-160 ppm range, and the methoxy carbon will be around 55-60 ppm. |

| ¹⁹F NMR | A single signal is expected for the two equivalent fluorine atoms. |

| IR Spectroscopy | N-H stretching (amine): ~3300-3500 cm⁻¹; C-H stretching (aromatic & methoxy): ~2800-3100 cm⁻¹; C=C stretching (aromatic): ~1450-1600 cm⁻¹; C-O stretching (methoxy): ~1000-1300 cm⁻¹; C-F stretching: ~1100-1300 cm⁻¹ |

Synthesis of this compound

A common and logical synthetic route to this compound involves the reduction of its nitro precursor, 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS RN 195136-63-1).[3]

Experimental Protocol: Catalytic Reduction of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

This protocol is a representative procedure based on established methods for the reduction of aromatic nitro compounds.[4]

Materials:

-

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Seal the vessel and purge with the inert gas to remove any oxygen.

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Below is a workflow diagram illustrating the synthesis process.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors.[1] The unique substitution pattern of this molecule is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Role in Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 2,6-difluoro-3,5-dimethoxyphenyl moiety, derived from the title compound, is a key structural feature in a number of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and interactions with the receptor's binding pocket.

The FGFR Signaling Pathway

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival. Its dysregulation can lead to oncogenesis. The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR initiates a cascade of downstream signaling events.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the development of novel pharmaceuticals and advanced materials. Its unique molecular architecture provides a valuable scaffold for the design of molecules with tailored biological and physical properties. Further research into the synthesis and applications of this compound is likely to yield new discoveries in drug development and materials science.

References

Technical Guide: Physicochemical Properties of 2,6-Difluoro-3,5-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3,5-dimethoxyaniline is a fluorinated aromatic amine that serves as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and two electron-donating methoxy groups in the meta positions, creates a distinct electronic and steric profile.[1] This makes it a versatile building block, particularly in the fields of medicinal chemistry and agrochemical research for the development of pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support research and development activities.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂NO₂ | [1] |

| Molecular Weight | 189.16 g/mol | [1] |

| Melting Point | ~59.97 °C | [1] |

| Boiling Point (Calculated) | 301.0 ± 37.0 °C at 760 mmHg | [1] |

| LogP (Calculated) | 1.37 | [1] |

| pKa (Estimated) | 2.5 - 3.5 | [1] |

Comparative Analysis of Thermal Properties

To provide context for the thermal behavior of this compound, the following table compares its melting and boiling points with structurally related aniline derivatives.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| This compound | ~59.97 | 301.0 ± 37.0 (Calculated) |

| 2,6-Difluoroaniline | - | 51-52 (at 15 mmHg)[2] |

| 3,5-Dimethoxyaniline | 54-57 | 178 (at 20 mmHg)[3] |

The substitution pattern clearly influences the thermal properties of these compounds.

Solubility and Lipophilicity

Information regarding the solubility of this compound suggests that it may have limited solubility in common solvents at room temperature. For optimal stability, it is recommended to store the compound in a cool (2-8°C), dark place under an inert atmosphere.[1]

The calculated LogP value of 1.37 indicates that this compound has moderate lipophilicity.[1] This property is significant in drug design as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and pKa

The basicity of the aniline is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom and thus reduces the basicity. Conversely, the two methoxy groups at the meta positions have an electron-donating mesomeric effect. The estimated pKa value of 2.5-3.5 suggests that the electron-withdrawing effect of the fluorine atoms is dominant, making this compound a weaker base than aniline (pKa = 4.6).[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis and purification of substituted anilines can be applied.

A common approach for the synthesis of substituted anilines involves the reduction of the corresponding nitroaromatic compound.[4] Purification of anilines is often achieved through techniques such as vacuum distillation or steam distillation to remove non-volatile impurities.[5][6]

The characterization of aromatic amines like this compound typically involves a combination of analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Below is a generalized workflow for the synthesis and purification of a substituted aniline, which could be adapted for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of pharmacologically active compounds.[1] Notably, the 2,6-difluoro-3,5-dimethoxyphenyl moiety derived from this aniline is a crucial component in the development of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of targeted therapies.[8][9] The unique substitution pattern of this compound is instrumental in achieving the desired potency and selectivity of these inhibitors.[1]

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways. Its primary role reported is that of a synthetic building block for creating more complex molecules with therapeutic potential.

Conclusion

This compound possesses a unique combination of physicochemical properties stemming from its distinct pattern of fluoro and methoxy substituents. While detailed experimental protocols and biological data are limited, its importance as a key intermediate in the synthesis of FGFR inhibitors highlights its significance in medicinal chemistry and drug discovery. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives could unveil new opportunities for the development of novel therapeutics.

References

- 1. This compound CAS 651734-54-2 [benchchem.com]

- 2. 2,6-Difluoroaniline = 97 5509-65-9 [sigmaaldrich.com]

- 3. Sciencemadness Discussion Board - Aniline purification without steam distillation - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. texiumchem.com [texiumchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Difluoro-3,5-dimethoxyaniline (CAS: 651734-54-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-3,5-dimethoxyaniline, a key fluorinated aromatic amine intermediate. It details its physicochemical properties, synthesis, reactivity, and significant applications in medicinal chemistry and materials science, with a focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

This compound is a solid organic compound characterized by a unique substitution pattern on the benzene ring, which imparts specific electronic and steric properties.[1] The presence of two electron-withdrawing fluorine atoms and two electron-donating methoxy groups creates a distinct chemical environment, making it a valuable building block in organic synthesis.[1]

A summary of its key physicochemical data is presented below.

| Property | Value | Reference(s) |

| CAS Number | 651734-54-2 | [1] |

| Molecular Formula | C₈H₉F₂NO₂ | [1] |

| Molecular Weight | 189.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | ~59.97 °C | [1] |

| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg (calculated) | |

| Solubility | Limited in common solvents at room temperature; heating to 37°C and sonication recommended for dissolution. | [2] |

| Storage | 2-8°C, keep in a dark place, under an inert atmosphere. | [1] |

| InChI Key | SUXITUVUFUOAGT-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

This compound is primarily used as an intermediate in multi-step syntheses.[1] A common laboratory-scale synthesis involves the deprotection of its N-protected carbamate precursor.

This protocol is based on a described method for the preparation of this compound from its tert-butyl carbamate precursor.

Reaction: Tert-butyl 2,6-difluoro-3,5-dimethoxyphenylcarbamate → this compound

Materials:

-

Tert-butyl 2,6-difluoro-3,5-dimethoxyphenylcarbamate

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Tert-butyl 2,6-difluoro-3,5-dimethoxyphenylcarbamate is dissolved in trifluoroacetic acid.

-

The reaction mixture is stirred at room temperature for approximately 30 minutes, or until the reaction is complete (monitored by TLC).

-

The solvent (TFA) is removed under reduced pressure.

-

The residue is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~8.

-

The resulting aqueous suspension is extracted twice with diethyl ether.

-

The combined organic phases are washed with saturated saline solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.

The chemical reactivity is governed by the interplay of its functional groups. The amino (-NH₂) group is nucleophilic and can participate in reactions such as reductive aminations and electrophilic aromatic substitutions. The fluorine and methoxy groups modulate the electron density of the aromatic ring, influencing the regioselectivity and rate of these reactions.[1]

Applications in Drug Discovery

The primary application of this compound is as a crucial synthon in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The 2,6-difluoro-3,5-dimethoxyphenyl moiety is a key pharmacophore for achieving high potency and selectivity in drug candidates.[1]

This compound is a pivotal intermediate in the synthesis of Pemigatinib (INCB054828).[3][4] Pemigatinib is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family (FGFR1, 2, and 3) and is an approved treatment for certain types of cholangiocarcinoma with FGFR2 fusions or rearrangements.[5][6]

In the synthesis, the aniline undergoes a reductive amination with an aldehyde intermediate to form a key benzylamine precursor, which is then further elaborated to construct the final tricyclic core of the drug.[3][4] The dimethoxyphenyl group is critical for achieving selectivity towards the FGFR kinase.[6]

Biological Activity and Signaling Pathways

Derivatives of this compound are designed to inhibit the FGFR signaling pathway. Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in various cancers.[5][7]

The FGF/FGFR signaling cascade is initiated when a Fibroblast Growth Factor (FGF) ligand binds to its corresponding receptor (FGFR) in a complex with heparan sulfate.[7][8] This induces receptor dimerization and trans-autophosphorylation of intracellular tyrosine kinase domains.[2][9] The activated receptor then triggers several key downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[8][10]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data such as ¹H NMR and ¹³C NMR for this compound are not widely available in the public literature. Researchers are advised to acquire their own analytical data to confirm identity and purity. For reference, spectral data for structurally similar compounds like 2,6-Difluoroaniline can be found in chemical databases.[11][12]

Safety and Handling

The following safety information is based on data for structurally related difluoroaniline compounds and should be used as a guideline. A substance-specific Safety Data Sheet (SDS) should always be consulted prior to handling.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[14] Work in a well-ventilated area or under a chemical fume hood.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[14][15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13][15]

-

Hazardous Decomposition Products: Upon combustion, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) gas.[13][15]

This document is intended for informational purposes for a technical audience and does not constitute a warranty of the accuracy or completeness of the information. Users should conduct their own investigations and consult primary literature.

References

- 1. This compound CAS 651734-54-2 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. How is Pemigatinib Synthesised?_Chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 11. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]

- 12. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Spectral and Synthetic Profile of 2,6-Difluoro-3,5-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic protocol for 2,6-Difluoro-3,5-dimethoxyaniline (CAS No. 651734-54-2). This compound is a key intermediate in the synthesis of pharmacologically active molecules, particularly noted for its role as a precursor to potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] Due to the limited availability of experimentally derived spectral data in public literature, this guide presents a combination of predicted data and analysis based on structurally analogous compounds to serve as a valuable resource for researchers.

Chemical Identity and Physical Properties

| Property | Value | Reference |

| CAS Number | 651734-54-2 | [1] |

| Molecular Formula | C₈H₉F₂NO₂ | [1] |

| Molecular Weight | 189.16 g/mol | [1] |

| Melting Point | ~59.97 °C | [1] |

| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg |

Predicted Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.3 - 6.5 | Triplet (t) | 1H | Ar-H |

| ~3.8 - 4.0 | Broad Singlet (br s) | 2H | NH₂ |

| ~3.9 | Singlet (s) | 6H | O-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom, influenced by the fluorine and methoxy substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 | C -F |

| ~145 | C -NH₂ |

| ~138 | C -OCH₃ |

| ~95 | Ar-C H |

| ~56 | O-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for its functional groups.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3500 | N-H Stretching | Primary Amine |

| 2800 - 3100 | C-H Stretching | Aromatic and Methoxy |

| 1450 - 1600 | C=C Stretching | Aromatic Ring |

| 1100 - 1300 | C-F Stretching | Aryl Fluoride |

| 1000 - 1300 | C-O Stretching | Methoxy Ether |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

| m/z | Interpretation |

| 189 | Molecular Ion [M]⁺ |

| 174 | [M - CH₃]⁺ |

| 170 | [M - F]⁺ or [M - HF]⁺ |

Experimental Protocols

Plausible Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible route can be adapted from general methods for the synthesis of substituted anilines. A common approach involves the nitration of a substituted benzene ring followed by the reduction of the nitro group.

References

2,6-Difluoro-3,5-dimethoxyaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2,6-Difluoro-3,5-dimethoxyaniline. Due to a lack of specific experimental data for this compound, information from structurally similar chemicals, particularly other fluorinated anilines, has been included for guidance. All procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed before handling this chemical.

Chemical and Physical Properties

This compound is a fluorinated aromatic amine with potential applications in pharmaceutical and agrochemical research.[1] Its unique structure, featuring both electron-withdrawing fluorine atoms and electron-donating methoxy groups, imparts specific chemical properties that are of interest in medicinal chemistry and materials science.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂NO₂ | [1][2] |

| Molecular Weight | 189.16 g/mol | [1][2] |

| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg (calculated) | [2] |

| Melting Point | ~59.97 °C (solid) | [1] |

| Appearance | Solid | [1] |

Hazard Identification and Classification

Based on available data for similar compounds, this compound is anticipated to be hazardous. The GHS classification provided by suppliers indicates the following hazards:

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | |

| Causes skin irritation | H315 | |

| Causes serious eye irritation | H319 | |

| May cause respiratory irritation | H335 |

Signal Word: Warning[2]

GHS Pictogram: [2]

Toxicological Information

| Route of Exposure | Effect |

| Oral | Harmful if swallowed.[2] |

| Dermal | May be harmful in contact with skin. Causes skin irritation.[2] |

| Inhalation | May cause respiratory irritation.[2] |

| Eyes | Causes serious eye irritation.[2] |

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to ensure the safety of laboratory personnel. The following recommendations are based on guidelines for handling similar hazardous chemicals.

| Situation | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |

| Routine Laboratory Use (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile), lab coat. | Not generally required when handled in a certified chemical fume hood. |

| Handling Outside of a Fume Hood (e.g., weighing) | Chemical splash goggles and face shield. | Chemical-resistant gloves, lab coat, and apron. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |

| Spill Cleanup | Chemical splash goggles and face shield. | Chemical-resistant gloves, disposable coveralls. | A NIOSH-approved respirator with an organic vapor cartridge. |

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

While specific fire-fighting data for this compound is unavailable, the following general procedures for chemical fires should be followed.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2] Keep the container tightly closed and store in a dark place under an inert atmosphere.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

Diagrams

Hazard Profile and Personal Protective Equipment (PPE) Workflow

Caption: Hazard and PPE workflow for this compound.

Emergency Response Logic

Caption: Logical flow for emergency response to exposure.

References

The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide to Aniline Derivatives

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine groups in aniline derivatives, a common motif in numerous therapeutic agents. Tailored for researchers, scientists, and drug development professionals, this document elucidates the profound impact of fluorination on key physicochemical and metabolic parameters, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.

The introduction of fluorine into an aniline ring can dramatically alter a molecule's pKa, lipophilicity (logP), and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these effects is crucial for the rational design of drug candidates with enhanced efficacy and safety profiles.

Data Presentation: Physicochemical and Metabolic Parameters

The following tables summarize the quantitative impact of fluorine substitution on the physicochemical properties and metabolic stability of aniline. The data clearly illustrates the trends associated with the position of the fluorine atom on the aniline ring.

Table 1: Physicochemical Properties of Aniline and Monofluoroaniline Derivatives

| Compound | pKa[1][2][3][4] | logP[4][5] |

| Aniline | 4.60 | 0.90 |

| 2-Fluoroaniline | 3.20 | 1.15 |

| 3-Fluoroaniline | 3.50 | 1.15 |

| 4-Fluoroaniline | 4.65 | 1.15 |

Table 2: In Vitro Metabolic Stability of Aniline in Rat Liver Microsomes

| Compound | Intrinsic Clearance (CLint) (L/h)[5] |

| Aniline | 3.43 ± 0.47 |

Core Concepts of Fluorine's Influence

The strategic placement of fluorine atoms on an aniline ring imparts several critical advantages in drug design:

-

Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the anilino group, particularly when substituted at the ortho and meta positions.[6] This modulation of basicity is critical for optimizing drug-receptor interactions and influencing solubility and permeability.

-

Enhancement of Lipophilicity (logP): Fluorine substitution generally increases the lipophilicity of a molecule, as reflected in the higher logP values of fluoroanilines compared to aniline.[4] This can enhance membrane permeability and improve oral absorption.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[7] By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively block cytochrome P450-mediated oxidation, a primary pathway for drug metabolism.[7] This "metabolic blocking" strategy can lead to a longer drug half-life and improved bioavailability.

Experimental Protocols

Detailed methodologies for the determination of the key parameters discussed are provided below to facilitate reproducible research.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Materials:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Test compound (e.g., aniline derivative)

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Deionized water

-

Methanol (if required for solubility)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the aniline derivative and dissolve it in a known volume of deionized water (or a water-methanol mixture for poorly soluble compounds) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Acidic Titration: If the compound is a base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized.

Protocol 2: Determination of logP by ¹⁹F NMR Spectroscopy

This method is particularly useful for fluorinated compounds and relies on the partitioning of the compound between n-octanol and water, followed by quantification using ¹⁹F NMR.

Materials:

-

NMR spectrometer with ¹⁹F capabilities

-

NMR tubes

-

Vials with septa

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Fluorinated aniline derivative

-

Internal standard (a fluorinated compound with a known logP and distinct ¹⁹F NMR signal)

Procedure:

-

Sample Preparation: Prepare a stock solution of the fluorinated aniline derivative and the internal standard in n-octanol.

-

Partitioning: In a vial, mix a known volume of the n-octanol stock solution with an equal volume of water.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

-

NMR Analysis: Carefully take an aliquot from each phase and transfer it to separate NMR tubes. Acquire the ¹⁹F NMR spectra for both samples.

-

Data Analysis: Determine the concentration of the analyte in each phase by integrating the respective signals relative to the internal standard. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

-

Liver microsomes (e.g., rat, human)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound (aniline derivative)

-

Positive control compound (with known metabolic instability)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing the cold quenching solution to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the incubation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of fluorine in aniline derivatives.

Caption: Workflow for Physicochemical and Metabolic Profiling.

Caption: Metabolic Pathways of Fluorinated Anilines.

Conclusion

The judicious incorporation of fluorine into aniline derivatives represents a powerful and versatile strategy in modern drug discovery. By understanding and leveraging the predictable effects of fluorination on pKa, lipophilicity, and metabolic stability, medicinal chemists can rationally design molecules with improved ADME properties, leading to the development of safer and more effective therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers in their ongoing efforts to harness the unique properties of fluorine for the advancement of medicine.

References

- 1. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]

- 6. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Methoxy Group: A Subtle Influencer in Aromatic Chemistry

An In-depth Technical Guide on the Electronic Effects of Methoxy Groups in Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals.

The methoxy group (-OCH₃), a seemingly simple functional group, exerts a profound and nuanced influence on the reactivity and properties of aromatic compounds. Its dual electronic nature, characterized by the interplay of resonance and inductive effects, makes it a critical substituent to understand and manipulate in the fields of organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the electronic effects of the methoxy group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Dichotomy of Electronic Effects: Resonance vs. Induction

The electronic influence of the methoxy group on an aromatic ring is a classic example of competing electronic effects:

-

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as a positive mesomeric or resonance effect, increases the electron density of the benzene ring. This effect is most pronounced at the ortho and para positions, as illustrated by the resonance structures of anisole (methoxybenzene). This increased electron density makes the aromatic ring more susceptible to attack by electrophiles.

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a polarization of the sigma (σ) bond between the oxygen and the aromatic carbon. This results in the withdrawal of electron density from the ring through the σ-framework, an effect known as a negative inductive effect.

In most cases, the electron-donating resonance effect of the methoxy group is significantly stronger and outweighs the electron-withdrawing inductive effect.[1][2] This net electron-donating character is responsible for the activating and directing effects observed in electrophilic aromatic substitution reactions.

Impact on Electrophilic Aromatic Substitution

The net electron-donating nature of the methoxy group has two major consequences for electrophilic aromatic substitution (EAS) reactions:

-

Ring Activation: By increasing the electron density of the aromatic ring, the methoxy group makes it more nucleophilic and therefore more reactive towards electrophiles.[3] Anisole, for instance, undergoes electrophilic substitution at a much faster rate than benzene.[4] Some studies indicate that a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand.[3]

-

Ortho-, Para-Direction: The resonance structures of anisole show a buildup of negative charge at the ortho and para positions.[5][6] Consequently, electrophiles are preferentially attacked at these positions.[7] While both positions are activated, the para product is often the major product due to reduced steric hindrance compared to the ortho positions.[6]

Figure 1: Signaling pathway for the electrophilic aromatic substitution of anisole, illustrating the formation of ortho, meta, and para intermediates and the resulting products.

Quantitative Analysis of Electronic Effects

The electronic effects of the methoxy group can be quantified using various parameters, most notably Hammett constants and pKa values.

Hammett Constants

The Hammett equation (log(K/K₀) = σρ or log(k/k₀) = σρ) is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[8] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.

A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. For the methoxy group, the Hammett constants highlight its dual nature:

-

σ_para (σ_p): The σ_p value for the methoxy group is negative, confirming its net electron-donating character at the para position due to the dominant resonance effect.[4]

-

σ_meta (σ_m): The σ_m value is positive, indicating an electron-withdrawing effect at the meta position, where the resonance effect is not operative, and the inductive effect dominates.[4][9]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ+ (para) |

| -OCH₃ | +0.12 | -0.27 | -0.78 |

Table 1: Hammett Constants for the Methoxy Group.[10] The σ+ constant is used for reactions involving the formation of a positive charge that can be directly delocalized onto the substituent.

Acidity and Basicity (pKa Values)

The electronic effects of the methoxy group also influence the acidity and basicity of aromatic compounds.

-

Phenols: A methoxy group at the para position of phenol decreases its acidity (increases the pKa) because its electron-donating resonance effect destabilizes the phenoxide anion. Conversely, a meta-methoxy group increases acidity (decreases the pKa) due to its electron-withdrawing inductive effect, which stabilizes the phenoxide anion.

-

Benzoic Acids: In para-methoxybenzoic acid, the electron-donating resonance effect of the methoxy group destabilizes the carboxylate anion, making it a weaker acid (higher pKa) than benzoic acid.[11][12] In contrast, meta-methoxybenzoic acid is a stronger acid than benzoic acid due to the inductive electron withdrawal. The acidity of ortho-methoxybenzoic acid is greater than expected, a phenomenon often attributed to the "ortho effect," which involves steric and electronic interactions that stabilize the conjugate base.[5]

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Methoxybenzoic Acid | 4.09 |

| 3-Methoxybenzoic Acid | 4.08 |

| 4-Methoxybenzoic Acid | 4.47 |

| Phenol | 9.99 |

| 3-Methoxyphenol | 9.65 |

Table 2: pKa Values of Methoxy-Substituted Benzoic Acids and Phenols in Aqueous Solution.[11]

Experimental Protocols

Determination of pKa by Spectrophotometry

This protocol outlines a general method for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.

Principle: The acidic (HA) and basic (A⁻) forms of a phenol have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[6][13]

Materials:

-

Phenolic compound of interest

-

Buffer solutions of known pH covering a range around the expected pKa

-

Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of buffer solutions with accurately known pH values.

-

For each pH, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting to the mark with the buffer solution.

-

Measure the UV-Vis spectrum of each sample, as well as a sample in a strongly acidic solution (to obtain the spectrum of pure HA) and a strongly basic solution (to obtain the spectrum of pure A⁻).

-

At a wavelength where the absorbance of HA and A⁻ differ significantly, record the absorbance for each buffered solution.

-

Calculate the ratio [A⁻]/[HA] for each pH using the measured absorbances.

-

Plot pH versus log([A⁻]/[HA]). The y-intercept of the resulting line is the pKa.[6]

Figure 2: A simplified workflow for the experimental determination of the pKa of a phenolic compound using spectrophotometry.

Competitive Bromination of Anisole and Benzene

This experiment demonstrates the activating effect of the methoxy group by comparing the reaction rate of anisole with that of benzene.

Principle: Anisole and benzene are allowed to compete for a limited amount of a brominating agent. The product ratio, determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, reflects the relative reactivity of the two substrates.

Materials:

-

Anisole

-

Benzene

-

Bromine or N-bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetic acid or acetonitrile)

-

Gas chromatograph or NMR spectrometer

Procedure:

-

Prepare a solution containing equimolar amounts of anisole and benzene in the chosen solvent.

-

Add a substoichiometric amount of the brominating agent (e.g., 0.1 equivalents) to the solution.

-

Stir the reaction mixture at a constant temperature for a set period.

-

Quench the reaction (e.g., by adding a solution of sodium bisulfite to consume excess bromine).

-

Extract the organic products with a suitable solvent (e.g., dichloromethane).

-

Analyze the product mixture by GC or ¹H NMR to determine the relative amounts of brominated anisole and brominated benzene formed.

-

The ratio of products is a direct measure of the relative rates of bromination.

Conclusion

The methoxy group is a powerful tool in the arsenal of the synthetic and medicinal chemist. Its ability to activate the aromatic ring and direct electrophilic substitution to the ortho and para positions is fundamental to the synthesis of a vast array of molecules. A thorough understanding of its dual electronic nature, quantified by parameters such as Hammett constants and pKa values, is essential for predicting and controlling the outcome of chemical reactions and for designing molecules with specific electronic and biological properties. The experimental protocols provided herein offer a practical framework for investigating and quantifying these crucial electronic effects in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Methoxy group - Wikipedia [en.wikipedia.org]

- 10. web.viu.ca [web.viu.ca]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. brainly.in [brainly.in]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-Depth Technical Guide to 2,6-Difluoro-3,5-dimethoxyaniline: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3,5-dimethoxyaniline is a highly functionalized aromatic amine that has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and electron-donating methoxy groups, imparts a distinct electronic and steric profile, making it a valuable synthon for the construction of complex molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds and advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 651734-54-2 | [1] |

| Molecular Formula | C₈H₉F₂NO₂ | [1] |

| Molecular Weight | 189.16 g/mol | [1] |

| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg | |

| Melting Point | Approximately 59.97 °C | [1] |

| Appearance | Solid | [1] |

The presence of two fluorine atoms ortho to the amino group significantly influences the molecule's reactivity and imparts properties such as enhanced metabolic stability and bioavailability in resulting drug candidates.[1] The methoxy groups, through their electron-donating resonance effect, can modulate the reactivity of the aromatic ring and influence solubility.[1]

Synthesis

Figure 1. A plausible synthetic pathway for this compound.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1]

Synthesis of Kinase Inhibitors

The 2,6-difluoro-3,5-dimethoxyphenyl moiety is a recognized pharmacophore in the design of potent enzyme inhibitors.[1] A structurally analogous compound, the 2,6-dichloro-3,5-dimethoxyphenyl group, has been extensively utilized in the development of highly potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel kinase inhibitors with potentially improved pharmacological profiles.

Experimental Protocol: Synthesis of N-Aryl-N'-pyrimidin-4-yl Ureas (General Procedure)

A common application of anilines in medicinal chemistry is the formation of urea derivatives. The following general protocol, adapted from analogous syntheses, illustrates how this compound could be utilized to prepare N-aryl-N'-pyrimidin-4-yl ureas, a class of compounds known to exhibit kinase inhibitory activity.

-

Isocyanate Formation:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon).

-

Add a phosgene equivalent, such as triphosgene (0.4 eq) or diphosgene, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the formation of the isocyanate by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (characteristic N=C=O stretch around 2250-2275 cm⁻¹).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude isocyanate, which is often used immediately in the next step.

-

-

Urea Formation:

-

In a separate flask, dissolve the desired aminopyrimidine (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

-

Add the freshly prepared solution of the 2,6-difluoro-3,5-dimethoxyphenyl isocyanate dropwise to the aminopyrimidine solution at room temperature.

-

Stir the reaction mixture for several hours to overnight, monitoring for product formation by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(2,6-difluoro-3,5-dimethoxyphenyl)-N'-(pyrimidin-4-yl)urea derivative.

-

Figure 2. General workflow for the synthesis of N-aryl-N'-pyrimidin-4-yl ureas.

Role in Agrochemicals

Beyond pharmaceuticals, this compound is also a precursor in the synthesis of advanced pesticides and herbicides.[1] The incorporation of the fluorinated and methoxylated phenyl ring can enhance the efficacy and selectivity of these crop protection agents.

Signaling Pathways

As a key building block for FGFR inhibitors, molecules derived from this compound are designed to interfere with the FGFR signaling pathway. Dysregulation of this pathway is implicated in various cancers. The inhibitors typically bind to the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Figure 3. Simplified FGFR signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science.[1] Its unique electronic properties, arising from the combination of fluoro and methoxy substituents, provide a powerful tool for medicinal chemists to fine-tune the properties of complex molecules to achieve desired biological activities.[1] Further exploration of the reactivity of this compound is likely to lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

potential applications of substituted anilines in medicinal chemistry

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications of substituted anilines in therapeutic agent design.

The substituted aniline, a deceptively simple aromatic amine, stands as a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural versatility, synthetic accessibility, and capacity to engage in crucial molecular interactions have made it a foundational component in a vast array of FDA-approved drugs and clinical candidates. From pioneering antimicrobial agents to cutting-edge targeted cancer therapies, the aniline moiety has proven indispensable. This technical guide explores the multifaceted applications of substituted anilines, providing quantitative data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.

Substituted Anilines in Oncology: Targeting Kinase-Driven Malignancies

Perhaps the most impactful application of the substituted aniline scaffold in recent decades has been in the development of tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline and related heterocyclic systems are central to a class of drugs that have revolutionized the treatment of cancers characterized by aberrant signaling through the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, driving cell proliferation, survival, and migration.[1] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, making it a prime therapeutic target.[1]

Substituted aniline-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors. The aniline portion of the molecule typically occupies the adenine-binding region of the EGFR kinase domain's ATP pocket, forming a critical hydrogen bond with the "hinge" region of the enzyme. The quinazoline core provides a rigid scaffold, while various substituents on both the aniline and quinazoline rings are tailored to enhance potency, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by anilinoquinazoline-based TKIs.

Caption: EGFR signaling cascade and TKI inhibition point.

Quantitative Data: In Vitro Activity of Anilinoquinazoline EGFR Inhibitors

The potency of substituted aniline-based TKIs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in both biochemical (enzyme) and cell-based assays. The following table summarizes representative IC₅₀ values for gefitinib and erlotinib, two foundational drugs in this class.

| Compound | Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |

| Gefitinib | EGFR (Tyr1173) | Enzyme Assay | 37 | [2] |

| EGFR (Tyr992) | Enzyme Assay | 37 | [2] | |

| NR6wtEGFR cells | Cell-based | 26 | [2] | |

| HCC827 (EGFR del) | Cell-based | 13.06 | [3] | |

| PC9 (EGFR del) | Cell-based | 77.26 | [3] | |

| H3255 (L858R) | Cell-based | 3 | [4] | |

| A549 (WT) | Cell-based | 19,910 | [5] | |

| Erlotinib | EGFR | Enzyme Assay | 2 | [6] |

| EGFR | Cell-based | ~20 | [6] | |

| EGFR-H2 (HER2) | Cell-based | 230 | [6] | |

| EGFR-expressing cells | Proliferation | 260 | [6] |

Substituted Anilines in Infectious Diseases: The Sulfonamide Legacy

Long before their application in oncology, substituted anilines were instrumental in the fight against infectious diseases. The discovery of sulfonamides, synthetic derivatives of sulfanilamide (p-aminobenzenesulfonamide), heralded the dawn of modern antimicrobial chemotherapy.[7]

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[7][8] This enzyme is critical for bacterial survival as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate, a key intermediate in the biosynthesis of folic acid.[8] Because PABA and sulfonamides are structurally similar, the drug acts as a false substrate, blocking the pathway. Mammalian cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Caption: Bacterial folate synthesis and sulfonamide inhibition.

Quantitative Data: Antibacterial Activity of Sulfamethoxazole

The antibacterial efficacy of sulfonamides is determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table provides representative MIC ranges for sulfamethoxazole (often tested in combination with trimethoprim) against common pathogens.

| Organism | Drug | MIC Range (µg/mL) | Note | Reference(s) |

| Staphylococcus aureus | Trimethoprim-Sulfamethoxazole | ≤2/38 | Susceptible Breakpoint (CLSI) | [7] |

| Trimethoprim-Sulfamethoxazole | ≥4/76 | Resistant Breakpoint (CLSI) | [7] | |

| Escherichia coli | Trimethoprim-Sulfamethoxazole | ≤2/38 | Susceptible Breakpoint (CLSI) | [1] |

| Trimethoprim-Sulfamethoxazole | ≥4/76 | Resistant Breakpoint (CLSI) | [1] | |

| S. aureus (Clinical Isolates) | Sulfamethoxazole (alone) | 32 - >512 | Wide variation observed | [9] |

Note: Data for Trimethoprim-Sulfamethoxazole is presented as a ratio (e.g., 2/38 µg/mL).

Substituted Anilines in Analgesia

The aniline scaffold is also a key feature in several widely used analgesic and anti-inflammatory drugs. The most prominent example is paracetamol (acetaminophen), one of the most common over-the-counter pain relievers and fever reducers worldwide.[1]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

While the exact mechanism of paracetamol has been a subject of debate, substantial evidence indicates that it inhibits cyclooxygenase (COX) enzymes, which are responsible for synthesizing prostaglandins—key mediators of pain, fever, and inflammation.[7] Studies suggest that paracetamol exhibits a degree of selectivity for COX-2 over COX-1. This selectivity may explain its favorable gastrointestinal safety profile compared to non-selective NSAIDs, as COX-1 has a protective role in the stomach lining.

Quantitative Data: In Vitro COX Inhibition by Paracetamol

The inhibitory potency of paracetamol against COX isoforms is presented in the table below.

| Compound | Target | Assay Type | IC₅₀ (µmol/L) | Reference(s) |

| Paracetamol | COX-1 | In Vitro (Human Whole Blood) | 113.7 | |

| COX-2 | In Vitro (Human Whole Blood) | 25.8 | ||

| COX-1 | Ex Vivo (Human Whole Blood) | 105.2 | ||

| COX-2 | Ex Vivo (Human Whole Blood) | 26.3 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative anilinoquinazoline TKI and for key in vitro biological assays.

Protocol 4.1: Synthesis of Gefitinib (Anilinoquinazoline EGFR Inhibitor)

This protocol describes a multi-step synthesis adapted from published literature, starting from methyl 3-hydroxy-4-methoxybenzoate.[1]

Objective: To synthesize the EGFR inhibitor gefitinib.

Workflow Diagram:

Caption: Synthetic workflow for Gefitinib.

Materials:

-

Methyl 3-hydroxy-4-methoxybenzoate

-

1-bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Nitric acid (HNO₃)

-

Acetic acid

-

Powdered iron (Fe)

-

Methanol

-

Ethyl acetate

-

Formamidine acetate

-

2-Ethoxyethanol

-

Thionyl chloride (SOCl₂)

-

3-Chloro-4-fluoroaniline

-

Isopropanol

-

Morpholine

-

Standard laboratory glassware, heating mantles, and purification apparatus (rotary evaporator, chromatography columns).

Procedure:

-

Step 1: Alkylation. Dissolve methyl 3-hydroxy-4-methoxybenzoate in DMF. Add K₂CO₃ and 1-bromo-3-chloropropane. Heat the mixture (e.g., at 80°C) for several hours until TLC indicates completion. Cool, pour into water, and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the alkylated intermediate.

-

Step 2: Nitration. Dissolve the product from Step 1 in acetic acid and cool in an ice bath. Add nitric acid dropwise while maintaining the low temperature. Allow the reaction to proceed for several hours. Pour the mixture into ice water to precipitate the nitrated product. Filter and dry.[1]

-

Step 3: Reduction. To a suspension of powdered iron in acetic acid heated to ~50-60°C, add a solution of the nitro compound from Step 2 in methanol dropwise. Stir for 30-60 minutes. Filter off the catalyst, evaporate the volatiles, and extract the product into ethyl acetate after neutralization.[1]

-

Step 4: Cyclization. Mix the resulting aniline from Step 3 with formamidine acetate in a high-boiling solvent like 2-ethoxyethanol. Reflux the mixture for several hours. Cool the reaction mixture to allow the quinazolinone product to crystallize. Filter and wash to collect the solid.

-

Step 5: Chlorination. Suspend the quinazolinone product in a suitable solvent (e.g., toluene) with a catalytic amount of DMF. Add thionyl chloride dropwise and reflux the mixture until the reaction is complete. Cool and evaporate the excess SOCl₂ under reduced pressure to yield the 4-chloroquinazoline intermediate.

-

Step 6: Nucleophilic Aromatic Substitution (SNAr). Dissolve the 4-chloroquinazoline in a solvent like isopropanol. Add 3-chloro-4-fluoroaniline and heat to reflux for several hours. Cool the reaction mixture, and the product should precipitate. Filter and wash to obtain the desired anilinoquinazoline core.

-

Step 7: Final Substitution. Heat the product from Step 6 with excess morpholine at reflux. Monitor the reaction by TLC. After completion, cool the mixture, add water, and adjust the pH to precipitate the final product, gefitinib. The crude product can be purified by recrystallization.

Protocol 4.2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The luminescent signal is inversely correlated with the inhibitory activity of the test compound.

Objective: To determine the IC₅₀ value of a substituted aniline against recombinant EGFR kinase.

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

Test Inhibitor (Substituted Aniline)

-

Staurosporine or Gefitinib (Positive Control Inhibitor)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor in kinase assay buffer (with DMSO concentration kept constant, e.g., <1%).

-

Reaction Setup: In a 384-well plate, add 1 µL of inhibitor solution (or DMSO for "no inhibitor" control).

-

Enzyme Addition: Add 2 µL of diluted EGFR enzyme in kinase assay buffer to each well. Include "no enzyme" wells as a blank control.

-

Initiate Reaction: Add 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to all wells to start the reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the "no enzyme" blank signal from all other readings. Normalize the data relative to the "no inhibitor" control (0% inhibition) and the highest concentration of control inhibitor (100% inhibition). Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

Protocol 4.3: Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a sulfonamide against a bacterial strain.

Objective: To determine the MIC of a substituted aniline-based sulfonamide against E. coli or S. aureus.

Materials:

-

Test Sulfonamide

-

Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of the sulfonamide in a 96-well plate using CAMHB. The final volume in each well should be 50 µL or 100 µL, depending on the format. The concentration range should span the expected MIC.

-

Plate Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum) on each plate.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well should be turbid.

Conclusion: The Enduring Versatility of the Aniline Scaffold

The substituted aniline moiety remains a powerful and enduringly relevant scaffold in medicinal chemistry. Its ability to be readily modified allows for the meticulous fine-tuning of a compound's steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[7] From the foundational sulfonamides to the targeted kinase inhibitors that define modern precision oncology, the aniline core has consistently provided a robust starting point for the design of effective therapeutic agents. As our understanding of complex disease biology continues to evolve, the strategic application of this versatile chemical entity will undoubtedly continue to yield novel and impactful medicines for the foreseeable future.

References

- 1. idexx.com [idexx.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 5. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

The Advent and Evolution of Fluorinated Anilines: A Technical Guide for Scientific Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aniline scaffolds has profoundly impacted medicinal chemistry, materials science, and agrochemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated aniline compounds. It details key experimental protocols, presents quantitative physicochemical and biological data in structured tables, and visualizes critical biological pathways and experimental workflows using Graphviz diagrams. This document serves as an in-depth resource for researchers leveraging the unique properties of fluorinated anilines in their scientific endeavors.

A Historical Perspective: The Dawn of Aromatic Fluorination

The journey into the world of fluorinated anilines is intrinsically linked to the broader history of organofluorine chemistry. The introduction of a fluorine atom into an aromatic ring was a significant challenge for early organic chemists. Direct fluorination was often too reactive and difficult to control. A breakthrough came in 1927 when German chemists Günther Balz and Günther Schiemann reported a reliable method for the synthesis of aryl fluorides from aromatic amines. This reaction, now famously known as the Balz-Schiemann reaction, became the cornerstone for accessing a wide range of fluorinated aromatic compounds, including fluoroanilines, for many decades.[1][2]

The reaction proceeds through the diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This intermediate is often stable enough to be isolated and then thermally decomposed to yield the corresponding aryl fluoride, with nitrogen gas and boron trifluoride as byproducts.[2][3]

Synthetic Methodologies: From Historical Reactions to Modern Industrial Processes

While the Balz-Schiemann reaction was a pivotal discovery, its limitations, such as the often harsh thermal decomposition conditions and the use of stoichiometric fluorinating agents, spurred the development of more efficient and scalable methods.

The Balz-Schiemann Reaction

The classical Balz-Schiemann reaction remains a valuable tool, particularly for small-scale syntheses and for substrates where other methods may fail.[1][3]

Materials:

-

Aniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Aniline (0.1 mol) is dissolved in a solution of concentrated hydrochloric acid (0.25 mol) in water. The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (0.11 mol) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-